Maleimido-mono-amide-NOTA TFA Salt (Technical Grade)
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Overview
Description
Maleimide-NOTA (TFA) is a compound that combines the functionalities of maleimide and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). Maleimide is known for its ability to react with thiol groups, making it useful in bioconjugation applications. NOTA is a macrocyclic chelator that forms highly stable complexes with metal ions, particularly gallium ions. The combination of these two functionalities in Maleimide-NOTA (TFA) allows for site-specific radiolabeling and other applications in biochemistry and molecular biology .
Preparation Methods
The synthesis of Maleimide-NOTA (TFA) involves two basic synthetic routes for mono- and bis-maleimide bearing NOTA chelators. These methods are characterized by their simplicity, short reaction times, practical purification methods, and acceptable to very good chemical yields .
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Synthetic Route 1
Starting Materials: (S)-p-SCN-Bn-NOTA and (S)-p-NH2-Bn-NOTA.
Reaction Conditions: The reactions are typically carried out in aqueous solutions at room temperature.
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Synthetic Route 2
Starting Materials: Similar to Route 1, but with variations in the functional groups attached to NOTA.
Reaction Conditions: Similar to Route 1, with slight modifications to optimize yield and purity.
Purification: Similar to Route 1, with HPLC and TFA to prevent hydrolysis.
Chemical Reactions Analysis
Maleimide-NOTA (TFA) undergoes several types of chemical reactions, primarily involving the maleimide group:
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Thiol-Maleimide Reaction
Type: Addition reaction.
Reagents: Thiol-containing compounds.
Conditions: Typically carried out in aqueous solutions at neutral pH.
Products: Thiosuccinimide products.
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Hydrolysis
Type: Hydrolysis of thiosuccinimides.
Reagents: Water or aqueous solutions.
Conditions: Can occur under physiological conditions.
Products: Maleamic acids.
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Dual Functionalization
Type: Consecutive conjugation of a thiol and an amine.
Reagents: Thiol and amine-containing compounds.
Conditions: One-pot reaction.
Products: Aminothiomaleimides.
Scientific Research Applications
Maleimide-NOTA (TFA) has a wide range of applications in scientific research:
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Radiolabeling
Use: Site-specific radiolabeling of biomolecules.
Applications: Positron emission tomography (PET) imaging, radiopharmaceuticals.
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Bioconjugation
Use: Conjugation of proteins, peptides, and other biomolecules.
Applications: Antibody-drug conjugates, targeted drug delivery.
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Molecular Imaging
Use: Imaging of biological processes at the molecular level.
Applications: Cancer diagnostics, tracking of therapeutic agents.
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Therapeutic Applications
Use: Development of targeted therapies.
Applications: Cancer treatment, personalized medicine.
Mechanism of Action
The mechanism of action of Maleimide-NOTA (TFA) primarily involves the thiol-maleimide reaction, which is a type of click chemistry reaction. The maleimide group reacts with thiol groups on biomolecules to form stable thiosuccinimide linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Molecular Targets: Thiol groups on cysteine residues in proteins.
Pathways Involved: Thiol-Michael addition reaction, leading to the formation of stable thiosuccinimide linkages.
Comparison with Similar Compounds
Maleimide-NOTA (TFA) can be compared with other maleimide-functionalized chelators:
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DOTA-Maleimide
Similarity: Both are used for bioconjugation and radiolabeling.
Difference: DOTA forms more stable complexes with a wider range of metal ions compared to NOTA.
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DFO-Maleimide
Similarity: Both are used for radiolabeling and bioconjugation.
Difference: DFO is specifically used for labeling with zirconium-89, while NOTA is preferred for gallium-68.
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Next Generation Maleimides (NGMs)
Similarity: Both are used for bioconjugation.
Difference: NGMs offer improved stability and dual functionalization capabilities.
Properties
Molecular Formula |
C20H28F3N5O9 |
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Molecular Weight |
539.5 g/mol |
IUPAC Name |
2-[4-(carboxymethyl)-7-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H27N5O7.C2HF3O2/c24-14(19-3-4-23-15(25)1-2-16(23)26)11-20-5-7-21(12-17(27)28)9-10-22(8-6-20)13-18(29)30;3-2(4,5)1(6)7/h1-2H,3-13H2,(H,19,24)(H,27,28)(H,29,30);(H,6,7) |
InChI Key |
UXCOOSNZWCRARC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN1CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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